25I-NBOMe 3-Methoxy Isomer Hydrochloride
25I-NBOMe 3-Methoxy Isomer Hydrochloride
25I-NBOMe, a derivative of the serotonin 2A (5-HT2A) receptor agonist 2C-I, is 16-fold more potent than 2C-I with a Ki value of 0.044 nM for human 5-HT2A receptors. 25I-NBOMe 3-methoxy isomer differs from 25I-NBOMe by having a methoxy group at the three, rather than two, position on the benzene ring. The properties of this compound have not been evaluated. This product is intended for research and forensic applications.
Brand Name:
Vulcanchem
CAS No.:
1566571-63-8
VCID:
VC0151338
InChI:
InChI=1S/C18H22INO3.ClH/c1-21-15-6-4-5-13(9-15)12-20-8-7-14-10-18(23-3)16(19)11-17(14)22-2;/h4-6,9-11,20H,7-8,12H2,1-3H3;1H
SMILES:
COC1=CC=CC(=C1)CNCCC2=CC(=C(C=C2OC)I)OC.Cl
Molecular Formula:
C18H23ClINO3
Molecular Weight:
463.74
25I-NBOMe 3-Methoxy Isomer Hydrochloride
CAS No.: 1566571-63-8
Reference Standards
VCID: VC0151338
Molecular Formula: C18H23ClINO3
Molecular Weight: 463.74
CAS No. | 1566571-63-8 |
---|---|
Product Name | 25I-NBOMe 3-Methoxy Isomer Hydrochloride |
Molecular Formula | C18H23ClINO3 |
Molecular Weight | 463.74 |
IUPAC Name | 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine;hydrochloride |
Standard InChI | InChI=1S/C18H22INO3.ClH/c1-21-15-6-4-5-13(9-15)12-20-8-7-14-10-18(23-3)16(19)11-17(14)22-2;/h4-6,9-11,20H,7-8,12H2,1-3H3;1H |
Standard InChIKey | NFHNTZHBZCDGKV-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)CNCCC2=CC(=C(C=C2OC)I)OC.Cl |
Appearance | Assay:≥98%A crystalline solid |
Description | 25I-NBOMe, a derivative of the serotonin 2A (5-HT2A) receptor agonist 2C-I, is 16-fold more potent than 2C-I with a Ki value of 0.044 nM for human 5-HT2A receptors. 25I-NBOMe 3-methoxy isomer differs from 25I-NBOMe by having a methoxy group at the three, rather than two, position on the benzene ring. The properties of this compound have not been evaluated. This product is intended for research and forensic applications. |
Synonyms | 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(3-methoxybenzyl)ethan-1-amine Monohydrochloride; 4-Iodo-2,5-dimethoxy-N-[(3-methoxyphenyl)methyl]-benzeneethanamine Hydrochloride |
PubChem Compound | 118796513 |
Last Modified | Nov 11 2021 |
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